4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one
Description
Properties
Molecular Formula |
C10H9BrClNO2 |
|---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
4-(4-bromo-3-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-2-1-7(5-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChI Key |
YDNDCMDBTGRTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Solvents: N,N-dimethyl formamide (DMF) can be used as a solvent in reactions involving morpholine derivatives. Methylene chloride is also effective for reactions involving carbonyl diimidazole.
- Temperature: Reactions are often conducted at elevated temperatures (reflux) to facilitate cyclization. Heating to 90°C can help dissolve starting materials before further processing.
- Reaction Time: The reaction time can vary from several hours to overnight, depending on the specific reagents and conditions.
- Purification: Techniques such as filtration, washing, and crystallization are used to purify the final product.
Biological Activity and Applications
Research indicates that 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors, which can lead to enzyme inhibition or modulation of receptor activity, crucial for developing therapeutic agents.
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-(4-Chlorophenyl)-morpholin-3-one | Structure | Lacks bromine; primarily studied for its anti-cancer properties. |
| 4-(Bromophenyl)-morpholin-3-one | Structure | Similar halogenation; explored for anti-inflammatory effects. |
| 4-(Nitrophenyl)-morpholin-3-one | Structure | Contains a nitro group; used in studies on neuroprotective effects. |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their substituent effects are summarized below:
Physicochemical Properties
- Lipophilicity: Bromo and chloro groups increase logP values compared to amino or nitro derivatives, improving blood-brain barrier penetration .
- Stability: Halogenated derivatives are more stable under acidic conditions than amino analogs, which may oxidize or degrade .
- Solubility: Nitro and amino derivatives show higher aqueous solubility due to polar functional groups, whereas halogenated analogs require organic solvents for dissolution .
Biological Activity
4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring and a phenyl group substituted with bromine and chlorine atoms, which are known to enhance its reactivity and interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.56 g/mol. The presence of halogen substituents (bromine and chlorine) on the aromatic ring is crucial for its biological activity, as these groups can influence binding affinity to various targets.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be crucial for its therapeutic effects.
- Receptor Binding : It interacts with various receptors, modulating their activity and potentially leading to different biological outcomes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest at G1 phase |
| DU145 (Prostate) | 6.2 | Inhibition of EGFR signaling |
These findings suggest that the compound may act through pathways involving apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The presence of halogens enhances the compound's ability to penetrate microbial membranes, contributing to its efficacy .
Case Studies
- Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated the effects of various morpholine derivatives, including this compound on cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated morpholine compounds. It reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
